N-(2-bromophenyl)-4-cyano-2-fluorobenzamide
Overview
Description
N-(2-bromophenyl)-4-cyano-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the phenyl ring, a cyano group at the 4-position, and a fluorine atom at the 2-position of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-cyano-2-fluorobenzamide typically involves multiple steps. One common method starts with the acetylation of o-bromoaniline using chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide. This intermediate undergoes nitration with nitric acid to yield N-(2-bromo-6-nitrobenzophenone)acetamide. Subsequent hydrolysis of this compound produces 2-bromo-6-nitroaniline. The final step involves a diazo-reaction with fluoride and nitro compounds, followed by decomposition under heating conditions to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of cost-effective raw materials, efficient reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-4-cyano-2-fluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the desired properties of these materials .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-cyano-2-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
- N-(2-bromophenyl)-2-chloronicotinamide
- N-(2-bromophenyl)-4-nitrobenzamide
- N-(2-bromophenyl)-4-methylbenzamide
Comparison: N-(2-bromophenyl)-4-cyano-2-fluorobenzamide is unique due to the presence of both cyano and fluorine groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity in various applications .
Properties
IUPAC Name |
N-(2-bromophenyl)-4-cyano-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-3-1-2-4-13(11)18-14(19)10-6-5-9(8-17)7-12(10)16/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZQSLMDIPSFRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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